N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide
Description
N-[2-(1-Benzofuran-2-amido)phenyl]pyridine-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-amido group linked to a phenyl ring, which is further connected to a pyridine-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-carbonylamino)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-20(17-10-5-6-12-22-17)23-15-8-2-3-9-16(15)24-21(26)19-13-14-7-1-4-11-18(14)27-19/h1-13H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOXZBNAUOAEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide typically involves the coupling of 1-benzofuran-2-amine with 2-chloropyridine-3-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as ethyl-(N,N-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) and catalysts like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts benzofuran to derivatives like benzofuran-2,3-dione | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Reduces nitro groups to amines | Palladium on carbon (Pd/C), Sodium borohydride (NaBH4) |
| Substitution | Amide group participates in nucleophilic substitutions | Amines or alcohols with sodium hydride (NaH) |
Biological Applications
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor, particularly in relation to cyclooxygenase-2 (COX-2). This inhibition could lead to anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases.
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties. The benzofuran moiety may intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells. This mechanism positions the compound as a potential lead for novel anticancer therapies.
Industrial Applications
Although detailed industrial production methods are not extensively documented, it is anticipated that large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity. Automated reactors and continuous flow systems may be employed to enhance efficiency.
Case Studies and Research Findings
Recent literature highlights the therapeutic potential of compounds similar to this compound:
- A study published in PMC indicated that pyridine derivatives exhibit antimicrobial and antiviral activities, suggesting that the incorporation of additional heterocycles enhances therapeutic properties .
- Another research article identified benzofuran derivatives as immunomodulatory agents, showing promise in treating immune-related disorders .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the pyridine carboxamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can disrupt biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(Hydrazinecarbonyl)phenyl)pyridine-2-carboxamide (Compound 6, )
- Structure : Replaces the benzofuran-2-amido group with a hydrazinecarbonyl moiety.
- Synthesis: Synthesized from methyl 2-(picolinamido)benzoate and hydrazine hydrate in refluxing ethanol (95% yield). This method contrasts with the target compound’s synthesis, which likely requires benzofuran-2-carbonyl chloride or analogous reagents .
- Application : Demonstrated dual inhibitory activity against α-glucosidase and glycogen phosphorylase, key antidiabetic targets.
Dihydropyridine Derivatives (AZ331 and AZ257, )
- Structure : Feature 1,4-dihydropyridine cores with thioether linkages and substitutions (e.g., 4-methoxyphenyl, bromophenyl).
- Key Differences: Lack the benzofuran system but incorporate furyl and methoxyphenyl groups.
N-Benzoyl-2-pyridinecarboxamides ()
- Structure : Substitute benzofuran with benzoyl or cyclopentylbenzimidoyl groups.
- Synthesis : Prepared via reactions of 2-pyridinecarboxylic acid with benzimidoyl chlorides, yielding compounds with varied lipophilicity. Triethylamine and acetonitrile are key solvents/catalysts, differing from the hydrazine-based route in .
Piperidine-Linked Benzofuran Analogue ()
- Structure : Incorporates a benzofuran-2-carbonyl group attached to a piperidine-phenylethyl chain.
- Properties: LogD (pH 7.4) = 4.16, indicating moderate lipophilicity.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Analogues vs. Target Compound
Mechanistic and Functional Insights
- Enzyme Inhibition : Compound 6 () shows dual antidiabetic activity, suggesting that the target compound’s benzofuran group could enhance binding to similar allosteric sites. The benzofuran’s rigidity may improve selectivity compared to flexible hydrazinecarbonyl or benzoyl groups .
- Lipophilicity : The target compound’s LogD is likely higher than Compound 6 (due to benzofuran’s hydrophobicity) but lower than the piperidine-linked analogue (LogD = 4.16). This balance may optimize oral bioavailability .
- Synthetic Complexity : The benzofuran moiety necessitates specialized reagents (e.g., benzofuran-2-carbonyl chloride), making synthesis more challenging than hydrazine or benzoyl derivatives .
Biological Activity
N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran moiety and a pyridine carboxamide group, which contributes to its distinct chemical and biological properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
This compound exhibits its biological effects primarily through:
- DNA Intercalation : The benzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes.
- Protein Interaction : The pyridine carboxamide group forms hydrogen bonds with amino acid residues in proteins, inhibiting their activity. This dual mechanism may lead to significant biological effects such as anti-inflammatory and anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 - 12.5 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
These findings suggest that this compound could serve as a lead compound for the development of new antimicrobial agents .
Anticancer Activity
The compound has also shown promise in cancer research. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit significant antiproliferative effects against various cancer cell lines .
Comparative Analysis with Similar Compounds
When compared to other benzofuran derivatives, this compound stands out due to its specific structural features:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-{2-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide | Additional benzofuran ring | Enhanced anticancer activity |
| 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid | Quinoline instead of pyridine | Stronger antimicrobial effects |
The unique combination of the benzofuran and pyridine groups in this compound provides distinct advantages in terms of biological activity and potential therapeutic applications .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity, making them suitable candidates for further development as antibiotics .
- Anticancer Research : In vitro assays showed that specific analogs could inhibit tumor growth by targeting key pathways involved in cell proliferation and survival .
- Inflammation Models : The compound's anti-inflammatory properties were evaluated using human red blood cell (HRBC) membrane stabilization assays, showing significant protective effects .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and pyridine-2-carboxamide intermediates. A typical approach involves reacting 2-pyridinecarboxylic acid with N-(2-aminophenyl)benzofuran-2-carboxamide in the presence of coupling agents like EDCI/HOBt. Purification is achieved using silica gel chromatography with acetone or chloroform as eluents .
- Quality Control : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for validation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopic Methods :
- NMR : 1H/13C NMR to confirm substitution patterns and aromatic proton integration .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., 363.1365 g/mol for related analogs) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in sealed containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizers .
- Spill Management : Collect solid residues using vacuum systems; avoid dispersing dust .
Advanced Research Questions
Q. How can polymorphic forms of this compound be characterized, and what implications do they have for drug development?
- Techniques :
- X-ray Diffraction (XRD) : To resolve crystal lattice arrangements and identify polymorphic phases .
- Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points of distinct forms .
Q. What strategies are effective for evaluating the compound’s bioactivity, and how should conflicting assay data be addressed?
- In Vitro Assays :
- Dose-response curves to calculate IC50 values (e.g., <10 μM for antikinetoplastid activity in related compounds) .
- Cytotoxicity screening against mammalian cell lines (e.g., MRC-5 fibroblasts) to determine selectivity indices .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Modification Strategies :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Replace the benzofuran moiety with bioisosteres (e.g., indole) to improve target binding .
- Testing Framework :
- Synthesize analogs via parallel combinatorial chemistry.
- Prioritize candidates using in silico docking (e.g., molecular dynamics simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
